molecular formula C24H23N5O2 B2729440 4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-[1-(4-methylphenyl)ethyl]benzamide CAS No. 1251680-17-7

4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-[1-(4-methylphenyl)ethyl]benzamide

Cat. No. B2729440
CAS RN: 1251680-17-7
M. Wt: 413.481
InChI Key: SQXSLOFJEFVLMP-UHFFFAOYSA-N
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Description

4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-[1-(4-methylphenyl)ethyl]benzamide, also known as MPPEB, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Novel Compound Synthesis and Biological Activity

Research has focused on synthesizing novel compounds with potential biological activities. For instance, a study on the synthesis of new heterocyclic compounds derived from visnagenone and khellinone reported the creation of compounds with significant anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibition, showing notable selectivity and effectiveness, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Analytical Method Development

In analytical chemistry, efforts to develop capillary electrophoretic separation methods for imatinib mesylate and related substances illustrate the application of similar compounds in quality control and pharmaceutical analysis. This method's effectiveness for detecting and quantifying pharmaceutical components underlines the importance of structural analogs in analytical methodologies (Ye et al., 2012).

Histone Deacetylase Inhibition for Cancer Therapy

Compounds structurally related to "4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-[1-(4-methylphenyl)ethyl]benzamide" have been investigated for their potential as histone deacetylase (HDAC) inhibitors, with implications in cancer therapy. The selective inhibition of HDACs by these compounds can induce cell cycle arrest and apoptosis in cancer cells, demonstrating their potential in oncology (Zhou et al., 2008).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-15-7-10-21(31-4)20(12-15)26-24(30)22-23(18-6-5-11-25-14-18)29(28-27-22)19-9-8-16(2)17(3)13-19/h5-14H,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXSLOFJEFVLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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